1-(Trifluoromethyl)cyclohexanol
Overview
Description
1-(Trifluoromethyl)cyclohexanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexanol ring. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, a functional group known for its electron-withdrawing effects. The presence of this group can significantly alter the reactivity and stability of the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trifluoromethylating agents. For instance, the reaction of cyclohexanone with (trifluoromethyl)trimethylsilane in the presence of a catalyst can yield this compound . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(trifluoromethyl)cyclohexanone.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.
Major Products:
Oxidation: 1-(Trifluoromethyl)cyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
1-(Trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)cyclohexanol is influenced by the trifluoromethyl group, which can affect the compound’s reactivity and interaction with other molecules. The electron-withdrawing nature of the trifluoromethyl group can stabilize certain intermediates in chemical reactions, thereby influencing the overall reaction pathway .
Comparison with Similar Compounds
Cyclohexanol: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(Trifluoromethyl)cyclohexanone: The ketone derivative of 1-(trifluoromethyl)cyclohexanol.
4-(Trifluoromethyl)cyclohexanol: A positional isomer with the trifluoromethyl group at a different position on the cyclohexane ring.
Uniqueness: this compound is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects compared to its isomers and analogs. This uniqueness makes it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
1-(trifluoromethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVULQQNELULBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460805 | |
Record name | 1-(trifluoromethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80768-55-4 | |
Record name | 1-(trifluoromethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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